molecular formula C12H14N4S B11936890 2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide CAS No. 7275-75-4

2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide

Cat. No.: B11936890
CAS No.: 7275-75-4
M. Wt: 246.33 g/mol
InChI Key: YLHXQEICYDZJSX-OVCLIPMQSA-N
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Description

2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide is a compound that belongs to the class of indole derivatives. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide typically involves the reaction of indole-3-carbaldehyde with N-ethylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in understanding cellular processes.

    Medicine: Research has indicated potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of the indole ring and hydrazinecarbothioamide moiety. This structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

7275-75-4

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

1-ethyl-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea

InChI

InChI=1S/C12H14N4S/c1-2-13-12(17)16-15-8-9-7-14-11-6-4-3-5-10(9)11/h3-8,14H,2H2,1H3,(H2,13,16,17)/b15-8+

InChI Key

YLHXQEICYDZJSX-OVCLIPMQSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CNC2=CC=CC=C21

Canonical SMILES

CCNC(=S)NN=CC1=CNC2=CC=CC=C21

Origin of Product

United States

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